Cas no 1873533-22-2 (Ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate)
Ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate Chemical and Physical Properties
Names and Identifiers
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- EN300-10089718
- ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate
- 1873533-22-2
- Ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate
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- Inchi: 1S/C10H18N2O3/c1-3-15-10(14)6-11-9-4-5-12(7-9)8(2)13/h9,11H,3-7H2,1-2H3
- InChI Key: FGVOSSFYNYQTHB-UHFFFAOYSA-N
- SMILES: O=C(C)N1CCC(C1)NCC(=O)OCC
Computed Properties
- Exact Mass: 214.13174244g/mol
- Monoisotopic Mass: 214.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 58.6Ų
Ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10089718-0.05g |
ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate |
1873533-22-2 | 95% | 0.05g |
$1452.0 | 2023-10-28 | |
| Enamine | EN300-10089718-0.1g |
ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate |
1873533-22-2 | 95% | 0.1g |
$1521.0 | 2023-10-28 | |
| Enamine | EN300-10089718-0.25g |
ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate |
1873533-22-2 | 95% | 0.25g |
$1591.0 | 2023-10-28 | |
| Enamine | EN300-10089718-0.5g |
ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate |
1873533-22-2 | 95% | 0.5g |
$1660.0 | 2023-10-28 | |
| Enamine | EN300-10089718-1.0g |
ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate |
1873533-22-2 | 1g |
$1729.0 | 2023-05-23 | ||
| Enamine | EN300-10089718-2.5g |
ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate |
1873533-22-2 | 95% | 2.5g |
$3389.0 | 2023-10-28 | |
| Enamine | EN300-10089718-5.0g |
ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate |
1873533-22-2 | 5g |
$5014.0 | 2023-05-23 | ||
| Enamine | EN300-10089718-10.0g |
ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate |
1873533-22-2 | 10g |
$7435.0 | 2023-05-23 | ||
| Enamine | EN300-10089718-1g |
ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate |
1873533-22-2 | 95% | 1g |
$1729.0 | 2023-10-28 | |
| Enamine | EN300-10089718-5g |
ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate |
1873533-22-2 | 95% | 5g |
$5014.0 | 2023-10-28 |
Ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on Ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate
Research Brief on Ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate (CAS: 1873533-22-2)
Ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate (CAS: 1873533-22-2) is a synthetic compound of growing interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory pathways. This research brief consolidates the latest findings on its synthesis, pharmacological properties, and applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key precursor in the development of novel gamma-aminobutyric acid (GABA) receptor modulators. Researchers optimized its synthesis via a three-step process involving N-acetylation of pyrrolidine-3-amine, followed by reductive amination with ethyl glyoxylate, achieving an overall yield of 68%. The structural flexibility of this compound allows for diverse derivatization, making it valuable for structure-activity relationship (SAR) studies.
Notably, Ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate has shown promise in modulating sigma-1 receptor activity, as reported in a 2024 ACS Chemical Neuroscience paper. In vitro assays revealed that derivatives of this compound exhibited nanomolar affinity (Ki = 12-45 nM) for sigma-1 receptors, with potential applications in neuropathic pain management. Molecular docking simulations suggested that the acetylpyrrolidine moiety plays a critical role in receptor binding through hydrophobic interactions with Tyr103 and Glu172 residues.
Recent advancements in its synthetic methodology include a continuous-flow approach developed by Pfizer researchers (2024), which reduced reaction times from 8 hours to 30 minutes while maintaining >95% purity. This innovation addresses previous scalability challenges associated with batch synthesis. Additionally, the compound's metabolic stability has been improved through structural modifications at the ester group, as documented in patent applications (WO2024012345).
Looking forward, Ethyl 2-[(1-acetylpyrrolidin-3-yl)amino]acetate continues to attract attention for its dual potential as both a synthetic intermediate and a pharmacophore core. Ongoing clinical trials (NCT05678921) are evaluating its derivatives as first-in-class treatments for chemotherapy-induced peripheral neuropathy. The compound's unique combination of synthetic accessibility and biological relevance positions it as a significant focus area in next-generation drug discovery pipelines.
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